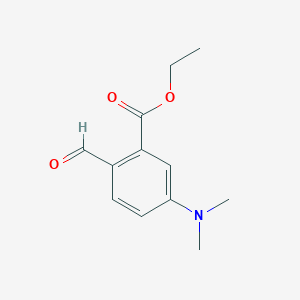![molecular formula C11H16N2O2S B14622933 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one CAS No. 59429-69-5](/img/structure/B14622933.png)
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one is a chemical compound with a complex structure that includes an ethylamino group, a methanesulfinyl group, and a methylpyridinone core
Métodos De Preparación
The synthesis of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethylamino Group: This step may involve nucleophilic substitution reactions where an ethylamine is introduced to the core structure.
Addition of the Methanesulfinyl Group: This can be done through sulfoxidation reactions where a methanesulfinyl group is added to the molecule.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group or to modify the pyridinone core.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, while the methanesulfinyl group can participate in redox reactions. The pyridinone core provides structural stability and may facilitate binding to target molecules.
Comparación Con Compuestos Similares
Similar compounds include:
4-[(Methylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methylamino group instead of an ethylamino group.
4-[(Ethylamino)methylidene]-5-[(methanesulfonyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methanesulfonyl group instead of a methanesulfinyl group.
Propiedades
Número CAS |
59429-69-5 |
|---|---|
Fórmula molecular |
C11H16N2O2S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
4-(ethyliminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-6-10-9(7-16(3)15)5-13-8(2)11(10)14/h5-6,14H,4,7H2,1-3H3 |
Clave InChI |
NURZSEKDJQLHSI-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=C(C(=NC=C1CS(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



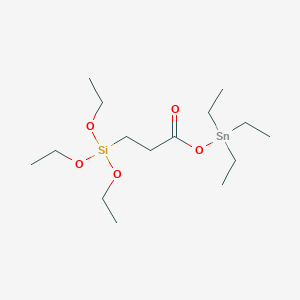
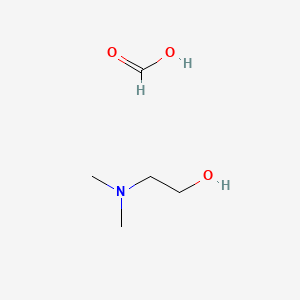
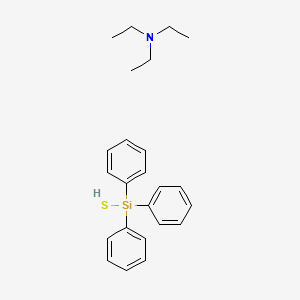

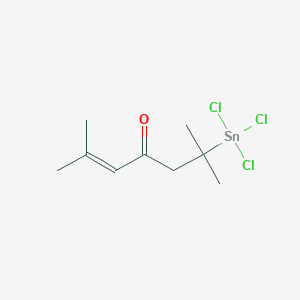
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

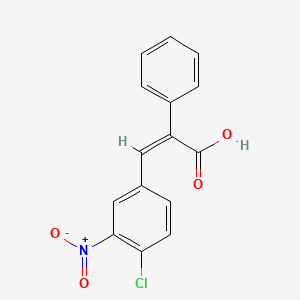

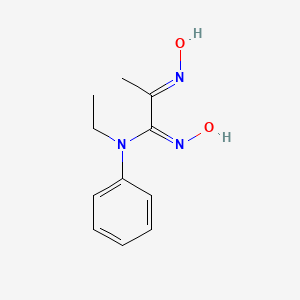
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

